molecular formula C10H15NO2S B4519215 N-[1-(2-methylphenyl)ethyl]methanesulfonamide

N-[1-(2-methylphenyl)ethyl]methanesulfonamide

Cat. No.: B4519215
M. Wt: 213.30 g/mol
InChI Key: XWPQNFFZYLVWJS-UHFFFAOYSA-N
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Description

N-[1-(2-methylphenyl)ethyl]methanesulfonamide is a useful research compound. Its molecular formula is C10H15NO2S and its molecular weight is 213.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 213.08234989 g/mol and the complexity rating of the compound is 268. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Molecular Conformation and NMR Studies : A study by Karabacak, Cinar, and Kurt (2010) employed Density Functional Theory (DFT) to investigate the molecular conformation, NMR chemical shifts, and vibrational transitions of N-(2-methylphenyl)methanesulfonamide. They focused on its vibrational wavenumbers, assigning them based on the total energy distribution of the vibrational modes (Karabacak, Cinar, & Kurt, 2010).

  • Alpha 1-Adrenoceptor Activation : In a pharmacological study, Demarinis et al. (1985) characterized N-[2-Hydroxy-5-[2-(methylamino)ethyl]phenyl]methanesulfonamide (SK&F 102652), noting its potency as an agonist at alpha 1-adrenoceptors. This was determined using the isolated perfused rabbit ear artery, indicating its role in vascular smooth muscle contraction through intracellular Ca2+ release (Demarinis, Lavanchy, Hieble, Jim, & Matthews, 1985).

  • Synthesis of Coenzyme M Analogues : Gunsalus, Romesser, and Wolfe (1978) synthesized several analogues of 2-(methylthio)ethanesulfonate (methyl-coenzyme M) to investigate their activity in the methyl-coenzyme M reductase system of Methanobacterium thermoautotrophicum. This study highlights the role of these compounds in methane biosynthesis and their potential as inhibitors of the reductase (Gunsalus, Romesser, & Wolfe, 1978).

  • Synthesis of Sulfonamide Derivatives : Özdemir, Güvenç, Şahin, and Hamurcu (2009) synthesized and characterized new sulfonamide derivatives and their nickel(II), cobalt(II) complexes. They investigated their antibacterial activities against various gram-positive and gram-negative bacteria, showcasing the potential of these compounds in antibacterial applications (Özdemir, Güvenç, Şahin, & Hamurcu, 2009).

  • Sulfenic Acids Study : Lacombe et al. (1996) studied the thermolysis of methyl methanethiosulfinate and methyl tert-butyl sulfoxide, focusing on the electronic structure of methanesulfenic acid. This research provides insights into the thermal stability and electronic structure of sulfenic acids, important for understanding chemical reactions involving these compounds (Lacombe, Loudet, Banchereau, Simon, & Pfister-Guillouzo, 1996).

Properties

IUPAC Name

N-[1-(2-methylphenyl)ethyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2S/c1-8-6-4-5-7-10(8)9(2)11-14(3,12)13/h4-7,9,11H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWPQNFFZYLVWJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(C)NS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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